2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Overview
Description
2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
It is known that this compound is an impurity of conivaptan , which is used in the treatment of congestive heart failures .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation rates. Additionally, it impacts metabolic pathways by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage.
Metabolic Pathways
2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine plays a crucial role in its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could affect cellular metabolism.
Properties
IUPAC Name |
2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNIZYMESYDMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462980 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318237-73-9 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine in pharmaceutical synthesis?
A1: this compound is a crucial building block in the multi-kilogram synthesis of conivaptan hydrochloride []. This compound represents a key intermediate that, when coupled with 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid, enables the efficient assembly of conivaptan hydrochloride []. The development of a scalable and efficient synthesis for this intermediate was crucial to improving the overall production of conivaptan hydrochloride.
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